

Diphenyl(trimethylsilyl)phosphine structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diphenyl(trimethylsilyl)phosphine*

Cat. No.: *B101189*

[Get Quote](#)

An In-depth Technical Guide to the Structure and Bonding of
Diphenyl(trimethylsilyl)phosphine

Abstract

Diphenyl(trimethylsilyl)phosphine, $(C_6H_5)_2PSi(CH_3)_3$, is a versatile organophosphorus compound widely employed in synthetic chemistry. This guide provides a detailed examination of its molecular structure, the nuanced nature of its chemical bonding, and the interplay between its steric and electronic properties. We will explore the pivotal phosphorus-silicon (P-Si) bond, analyzing its polarity, length, and reactivity in contrast to its phosphorus-carbon (P-C) linkages. This analysis is supported by spectroscopic data, principles of molecular geometry, and insights from computational studies. Furthermore, this document outlines standard experimental protocols for the synthesis and characterization of the title compound, providing researchers and drug development professionals with a comprehensive technical resource.

Introduction

Diphenyl(trimethylsilyl)phosphine is a key member of the silylphosphine family of reagents, valued for its unique reactivity profile that bridges organophosphorus and organosilicon chemistry.^[1] With the chemical formula $C_{15}H_{19}PSi$ and a molecular weight of 258.37 g/mol, it is recognized by its CAS Registry Number 17154-34-6.^{[2][3]} This compound serves as an important precursor for the formation of phosphorus-carbon bonds and as a ligand in transition metal catalysis.^{[1][4]} Its utility stems from the strategic placement of three distinct functional groups on the central phosphorus atom: two phenyl rings and one trimethylsilyl (TMS) group.

This arrangement imparts a balance of steric bulk and electronic characteristics that dictates its structure and chemical behavior. Understanding the fundamental principles of its structure and bonding is crucial for its effective application in complex synthetic challenges.

Property	Value	Source
IUPAC Name	diphenyl(trimethylsilyl)phosphane	[3]
CAS Number	17154-34-6	[2]
Molecular Formula	C ₁₅ H ₁₉ PSi	[2]
Molecular Weight	258.37 g/mol	[3][5]
Appearance	Liquid	[5]
Boiling Point	119-120 °C at 0.2 mmHg	[5]
Density	1.009 g/mL at 25 °C	[5]

Molecular Structure and Geometry

The molecular architecture of **diphenyl(trimethylsilyl)phosphine** is centered around a trivalent phosphorus atom. The geometry is fundamentally pyramidal, consistent with VSEPR theory for an AX₃E₁ system, where the phosphorus lone pair occupies one vertex of a distorted tetrahedron. The substituents—two phenyl groups and a trimethylsilyl group—are covalently bonded to the phosphorus center.

The precise bond angles (C-P-C and Si-P-C) are a product of two competing factors: the tendency of the lone pair to compress bond angles and the significant steric repulsion between the bulky phenyl and trimethylsilyl groups. While a specific crystal structure for **diphenyl(trimethylsilyl)phosphine** is not readily available in the surveyed literature, data from related triarylphosphines and computational studies provide a reliable model.[6][7]

- P-Si Bond Length: Based on ab initio calculations for the parent silylphosphine (H₃Si-PH₂), a typical P-Si single bond length is approximately 2.25 Å.[6] This is significantly longer than a P-C bond (\approx 1.84 Å) or a Si-C bond (\approx 1.88 Å), reflecting the larger atomic radii of both silicon and phosphorus.

- P-C Bond Length: The P-C bonds to the phenyl rings are expected to be in the typical range for triarylphosphines, around 1.83-1.85 Å.
- Bond Angles: The C-P-C and Si-P-C bond angles are anticipated to be larger than the 93.6° angle in phosphine (PH₃) but smaller than the ideal tetrahedral angle of 109.5°. The steric bulk of the TMS and phenyl groups forces these angles to widen to minimize van der Waals strain. In sterically crowded phosphines, these angles can approach and even exceed 110°.

[7]

The trimethylsilyl group, with its freely rotating methyl groups, and the two phenyl rings create a sterically demanding environment around the phosphorus atom. This "remote steric hindrance" is a critical feature that influences its coordination chemistry, often favoring the formation of less-crowded metal complexes and influencing the selectivity of catalytic reactions.[8]

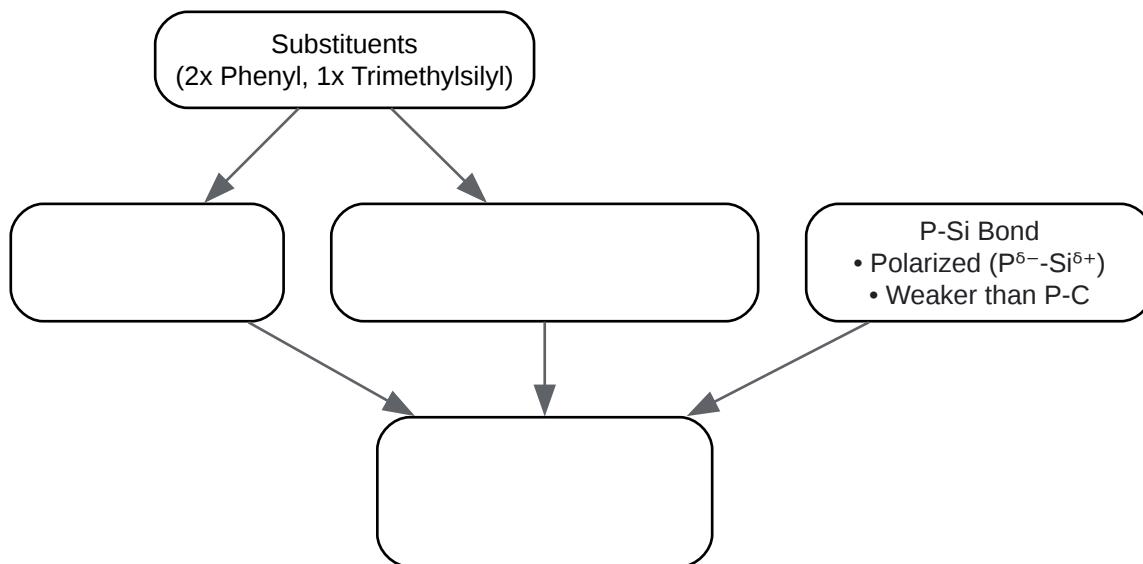
Caption: Simplified 2D representation of **Diphenyl(trimethylsilyl)phosphine**.

Analysis of Chemical Bonding

The chemical properties of **diphenyl(trimethylsilyl)phosphine** are a direct consequence of the nature of its covalent bonds, particularly the unique P-Si bond.

The Phosphorus-Silicon (P-Si) Bond

The P-Si bond is the most reactive and synthetically important linkage in the molecule. Its characteristics are defined by:


- Polarity: Based on the Pauling scale, the electronegativity of phosphorus (2.19) is slightly higher than that of silicon (1.90).[9] This results in a bond with a degree of polar character, polarized as P⁶⁻-Si⁶⁺. This polarization makes the silicon atom susceptible to nucleophilic attack and the phosphorus atom a target for electrophiles.
- Bond Strength: The P-Si bond is weaker than a typical P-C or Si-C bond, contributing to its facile cleavage in chemical reactions. This lower bond energy is a key driver for its use as a phosphinating agent, where the formation of stronger Si-O or Si-halogen bonds provides the thermodynamic driving force for the reaction.[1]
- pπ-dπ Interaction: A classical, though debated, concept in main group chemistry is the potential for pπ-dπ back-bonding. This model suggests that the lone pair on the phosphorus

atom (in a p-orbital) can donate electron density into the empty, energetically accessible 3d-orbitals of the silicon atom. While the extent of this interaction is a subject of theoretical discussion, it is often invoked to explain subtle effects on bond lengths and the electronic properties of silylphosphines.

Electronic and Steric Effects of Substituents

The overall reactivity of the phosphorus center is modulated by the combined electronic and steric influences of its substituents.[\[10\]](#)

- **Electronic Effects:** The trimethylsilyl group is generally considered to be a weak σ -donor, slightly increasing the electron density on the phosphorus atom compared to a hydrogen atom. The phenyl groups are primarily σ -withdrawing due to the sp^2 -hybridization of the attached carbon, but they can also participate in π -interactions. The net effect is a phosphorus atom with a highly accessible, nucleophilic lone pair.
- **Steric Effects:** As previously mentioned, the steric bulk of the TMS and phenyl groups shields the phosphorus lone pair. This hindrance can prevent reactions with sterically demanding electrophiles and influences the coordination number and geometry when it acts as a ligand in metal complexes.[\[11\]](#)

[Click to download full resolution via product page](#)

Caption: Interplay of steric and electronic effects on reactivity.

Spectroscopic and Analytical Characterization

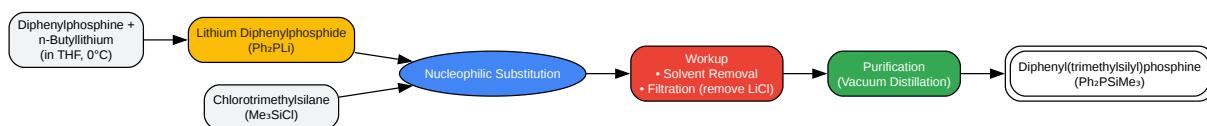
The structure of **diphenyl(trimethylsilyl)phosphine** is routinely confirmed using a combination of spectroscopic techniques, most notably NMR.

- **^{31}P NMR Spectroscopy:** Phosphorus-31 NMR is the most direct method for characterizing phosphines. The chemical shift (δ) is highly sensitive to the electronic environment around the phosphorus nucleus. For **diphenyl(trimethylsilyl)phosphine**, the ^{31}P chemical shift provides a unique signature that confirms its identity and purity. While values can vary slightly with solvent, the signal is typically observed in a distinct region for silylphosphines.
- **^1H NMR Spectroscopy:** The proton NMR spectrum provides complementary structural information. It will show a characteristic singlet for the nine equivalent protons of the trimethylsilyl group ($-\text{Si}(\text{CH}_3)_3$) and a series of multiplets in the aromatic region for the ten protons of the two phenyl rings.
- **X-ray Crystallography:** Single-crystal X-ray diffraction provides unambiguous proof of the solid-state molecular structure, yielding precise bond lengths and angles.^[12] Although a structure for the title compound was not found in this review, analysis of closely related molecules, such as tris(2-(trimethylsilyl)phenyl)phosphine, reveals how TMS groups significantly increase C-P-C angles due to steric pressure.^{[7][13]}
- **Computational Chemistry:** Methods like Density Functional Theory (DFT) are powerful tools for modeling the structure and electronic properties of molecules like **diphenyl(trimethylsilyl)phosphine**.^[14] These calculations can predict geometric parameters (bond lengths, angles), analyze molecular orbitals, and help rationalize observed reactivity, providing insights that complement experimental data.^{[6][15]}

Experimental Protocols

The following sections provide standardized, field-proven methodologies for the synthesis and characterization of **diphenyl(trimethylsilyl)phosphine**.

Synthesis of Diphenyl(trimethylsilyl)phosphine


This protocol describes the synthesis via the reaction of lithium diphenylphosphide with chlorotrimethylsilane.

Causality: This method is effective because the highly nucleophilic diphenylphosphide anion readily attacks the electrophilic silicon atom of chlorotrimethylsilane. The formation of stable lithium chloride provides a strong thermodynamic driving force for the reaction. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) as organophosphines and their alkali metal salts are highly sensitive to air and moisture.

Methodology:

- Preparation of Lithium Diphenylphosphide:
 - To a flame-dried Schlenk flask equipped with a magnetic stir bar, add diphenylphosphine (1.0 eq).
 - Dissolve the diphenylphosphine in anhydrous tetrahydrofuran (THF).
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add n-butyllithium (1.0 eq, typically 1.6 M in hexanes) dropwise via syringe. The solution will typically turn a deep orange or red color, indicating the formation of the phosphide anion.
 - Allow the solution to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
- Reaction with Chlorotrimethylsilane:
 - Cool the freshly prepared solution of lithium diphenylphosphide back down to 0 °C.
 - Slowly add chlorotrimethylsilane (1.1 eq) dropwise. The color of the solution will typically fade to a pale yellow or colorless state as the reaction proceeds.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
- Workup and Purification:
 - Remove the THF under reduced pressure using a rotary evaporator.

- Add anhydrous pentane or hexane to the residue to precipitate the lithium chloride salt.
- Filter the mixture through a pad of Celite or a sintered glass funnel under an inert atmosphere to remove the salt.
- Wash the solid residue with additional anhydrous pentane.
- Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
- Purify the resulting liquid by vacuum distillation to obtain pure **diphenyl(trimethylsilyl)phosphine**.^[5]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Diphenyl(trimethylsilyl)phosphine**.

Characterization by ^{31}P NMR Spectroscopy

Causality: This technique provides a rapid and definitive confirmation of product formation and purity, as the ^{31}P chemical shift is unique to the target molecule's electronic structure.

Methodology:

- **Sample Preparation:** Under an inert atmosphere, dissolve a small amount (approx. 10-20 mg) of the purified product in a deuterated solvent (e.g., CDCl_3 or C_6D_6) in an NMR tube.
- **Data Acquisition:** Acquire a proton-decoupled ^{31}P NMR spectrum. An external standard of 85% H_3PO_4 is typically used as a reference ($\delta = 0.0$ ppm).
- **Data Analysis:** The successful synthesis of **diphenyl(trimethylsilyl)phosphine** will be confirmed by the presence of a single sharp peak in the expected chemical shift region. The

absence of signals corresponding to the starting diphenylphosphine (approx. δ = -41 ppm) or diphenylphosphine oxide (approx. δ = +23 ppm) indicates high purity.

Conclusion

Diphenyl(trimethylsilyl)phosphine is a molecule whose utility is fundamentally governed by its unique structural and bonding characteristics. The pyramidal geometry at the phosphorus center, combined with the significant steric influence of its phenyl and trimethylsilyl substituents, creates a distinct chemical environment. The polarized, relatively weak P-Si bond is the cornerstone of its reactivity, enabling its use as an effective phosphinating agent. A thorough understanding of these principles, verified through spectroscopic and analytical methods, allows researchers to harness the full potential of this important reagent in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.^[4]

References

- [2] National Institute of Standards and Technology (NIST). **Diphenyl(trimethylsilyl)phosphine**. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. Available from: [\[Link\]](#)
- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 140190, **Diphenyl(trimethylsilyl)phosphine**. Available from: [\[Link\]](#)
- [1] Hayashi, M. (2009). Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines. *Chemical Record*, 9(4), 236-45. Available from: [\[Link\]](#)
- [16] Fritz, G. (2009). **Diphenyl(trimethylsilyl)phosphine** and Dimethyl(trimethylsilyl)-phosphine. e-EROS Encyclopedia of Reagents for Organic Synthesis. Available from: [\[Link\]](#)
- [17] Kawashima, T., Mitsuda, N., & Inamoto, N. (1983). The Reaction of Diphenyl(trimethylsilylmethyl)phosphine with Carbonyl Compounds in the Presence of Fluorides. *Bulletin of the Chemical Society of Japan*, 56(6), 1743-1746. Available from: [\[Link\]](#)
- [18] Wiley-VCH GmbH. **Diphenyl(trimethylsilyl)phosphine** - Optional[1H NMR] - Spectrum - SpectraBase. Available from: [\[Link\]](#)

[19] Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2-(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. *Chemistry – A European Journal*, 28(5). Available from: [\[Link\]](#)

[6] Schlegel, H. B., & Sosa, C. (1996). Structures and Energetics of Some Silicon-Phosphorus Compounds: SiH_mPH_n, SiH_mPH_nSiH_o, and (SiH₃)₃P. *The Journal of Physical Chemistry*, 100(33), 13613-13621. Available from: [\[Link\]](#)

[4] LookChem. Cas 17154-34-6, **Diphenyl(trimethylsilyl)phosphine**. Available from: [\[Link\]](#)

[20] Parshall, G. W. (1966). Synthesis of Alkylsilylphosphines. *Journal of the American Chemical Society*, 88(4), 700-705. Available from: [\[Link\]](#)

[21] Cheméo. **Diphenyl(trimethylsilyl)phosphine**. Available from: [\[Link\]](#)

[22] Morgalyuk, V. P., Strelkova, T. V., Nifant'ev, E. E., & Brel, V. K. (2016). New synthesis of trimethylsilyl diphenylphosphinite. *Mendeleev Communications*, 26(5), 397-398. Available from: [\[Link\]](#)

[13] Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2-(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. *Chemistry – A European Journal*, 28(5), e202103555. Available from: [\[Link\]](#)

[9] Wikipedia. Phosphasilene. Available from: [\[Link\]](#)

[23] The Royal Society of Chemistry. (2017). Supporting Information for: Gold(I) Alkyl Complexes: The Effect of the Ancillary Ligand on Stability and Mechanism of Decomposition. Available from: [\[Link\]](#)

[24] Ur-Rehman, A. (2016). Synthesis and Reactivity of Low Valant Silicon and Phosphorus Compounds. University of California, San Diego. Available from: [\[Link\]](#)

[15] Schmidt, M. W., Gordon, M. S., & Boatz, J. A. (1985). Studies of silicon-phosphorus bonding. *Organometallics*, 4(10), 4535-4542. Available from: [\[Link\]](#)

[7] Gildenast, H., Garg, F., & Englert, U. (2022). Sterically Crowded Tris(2-(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. *Chemistry*, 28(5), e202103555. Available from: [\[Link\]](#)

from: [\[Link\]](#)

[11] ChemistryViews. (2021). How Bulky Can a Phosphine Ligand Be?. Available from: [\[Link\]](#)

[8] Carrow, B. P., & Hartwig, J. F. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. *Nature Chemistry*, 9(1), 24-31. Available from: [\[Link\]](#)

van der Vlugt, J. I. (2011). Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes. *Dalton Transactions*, 40(1), 5-16. Available from: [\[Link\]](#)

[25] PrepChem.com. Preparation of Trimethylsilyl Ethyl Diphenyl Phosphine. Available from: [\[Link\]](#)

[10] Al-Jibori, S. A. (2011). Measuring the electronic and steric effect of some phosphine ligands. The University of Manchester. Available from: [\[Link\]](#)

[26] Wang, Z., & Miller, S. J. (2020). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. *Chemical Science*, 11(30), 7856-7863. Available from: [\[Link\]](#)

[27] Wang, Z., & Miller, S. J. (2020). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. *Chemical Science*, 11(30), 7856–7863. Available from: [\[Link\]](#)

[28] Suresh, C. H., & Koga, N. (2002). Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. *Inorganic Chemistry*, 41(6), 1573-1578. Available from: [\[Link\]](#)

[29] The Royal Society of Chemistry. (2015). Supplementary Information for: Deuteration of phosphines by RuNPs@PVP catalyst. Available from: [\[Link\]](#)

[12] Wikipedia. X-ray crystallography. Available from: [\[Link\]](#)

[14] Al-Hamdani, A. A. S., et al. (2022). Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. *Molecules*, 27(15), 4883. Available from: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organophosphine syntheses via activation of the phosphorus-silicon bond of silylphosphines [pubmed.ncbi.nlm.nih.gov]
- 2. Diphenyl(trimethylsilyl)phosphine [webbook.nist.gov]
- 3. Diphenyl(trimethylsilyl)phosphine | C15H19PSi | CID 140190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 17154-34-6,Diphenyl(trimethylsilyl)phosphine | lookchem [lookchem.com]
- 5. Diphenyl(trimethylsilyl)phosphine technical grade 17154-34-6 [sigmaaldrich.com]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. Sterically Crowded Tris(2-(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphasilene - Wikipedia [en.wikipedia.org]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands | MDPI [mdpi.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. spectrabase.com [spectrabase.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]
- 21. chemeo.com [chemeo.com]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. brocku.scholaris.ca [brocku.scholaris.ca]
- 25. prepchem.com [prepchem.com]
- 26. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 27. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. rsc.org [rsc.org]
- To cite this document: BenchChem. [Diphenyl(trimethylsilyl)phosphine structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101189#diphenyl-trimethylsilyl-phosphine-structure-and-bonding\]](https://www.benchchem.com/product/b101189#diphenyl-trimethylsilyl-phosphine-structure-and-bonding)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com